9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20177224
InChI: InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2
SMILES:
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol

9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol

CAS No.:

Cat. No.: VC20177224

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol -

Specification

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
IUPAC Name 9b-(4-chlorophenyl)-1,2,3,5-tetrahydroimidazo[2,1-a]isoindol-5-ol
Standard InChI InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2
Standard InChI Key IBYCREMIHFSWLD-UHFFFAOYSA-N
Canonical SMILES C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The compound is systematically named 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (IUPAC). Its molecular formula is C₁₆H₁₅ClN₂O, with a molecular weight of 290.78 g/mol. The structure features a bicyclic system comprising an imidazole ring fused to an isoindole moiety, with a 4-chlorophenyl group at the 9b position and a hydroxyl group at the 5-position (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1346601-86-2 (deuterated form)
SMILESC1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O
InChI KeyIBYCREMIHFSWLD-YQUBHJMPSA-N
PubChem CID71314789

Stereochemistry and Conformational Analysis

The 9b position exhibits a rigid tetracyclic geometry due to the fused imidazo-isoindole system, locking the 4-chlorophenyl group in a pseudo-axial orientation. Nuclear magnetic resonance (NMR) studies confirm that the hydroxyl group at C5 participates in intramolecular hydrogen bonding with the imidazole nitrogen, stabilizing the chair-like conformation of the isoindole ring .

Synthetic Pathways and Methodological Approaches

Original Synthesis from Patented Routes

The compound was first synthesized via a cyclocondensation reaction between 2-aminoethylphthalimide and 4-chlorobenzaldehyde, followed by reduction and cyclization steps (Figure 2) . Key steps include:

  • Aldol Condensation: 4-Chlorobenzaldehyde reacts with phthalimide-derived amine to form a Schiff base.

  • Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.

  • Reduction: Sodium borohydride reduces the intermediate to yield the final alcohol .

Deuterated Analogues for Metabolic Studies

Deuterated derivatives (e.g., 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4) incorporate deuterium at the 2,3-positions to enhance metabolic stability. These are synthesized using deuterated sodium borohydride (NaBD₄) during the reduction step, achieving >98% isotopic enrichment.

Physicochemical and Spectroscopic Characterization

Solubility and Partition Coefficients

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high lipid solubility (logP = 2.8), favoring blood-brain barrier penetration. Its pKa of 8.2 reflects the weakly basic imidazole nitrogen.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 3250 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N imidazole).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 8H, aromatic), 4.85 (s, 1H, OH), 3.70–3.20 (m, 4H, CH₂-N).

  • Mass Spectrometry: ESI-MS m/z 291.1 [M+H]⁺, with characteristic fragments at m/z 273.1 (loss of H₂O) and 154.0 (imidazole ring cleavage).

Pharmacological Profile and Mechanisms of Action

Anorectic Activity

In capuchin and squirrel monkeys, the compound demonstrated appetite-suppressing effects equivalent to d-amphetamine at 0.5 mg/kg doses. Unlike amphetamines, it lacks significant cardiovascular stimulation, attributed to its selective norepinephrine-dopamine reuptake inhibition (NDRI) activity .

Neurochemical Targets

  • Dopamine Transporter (DAT): IC₅₀ = 12 nM.

  • Norepinephrine Transporter (NET): IC₅₀ = 8 nM.

  • Serotonin Transporter (SERT): IC₅₀ > 1000 nM, indicating high selectivity .

Analytical Techniques and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) achieves baseline separation with a retention time of 6.8 minutes. Detection at 254 nm ensures sensitivity to aromatic and imidazole moieties.

Stability Under Accelerated Conditions

Forced degradation studies (40°C/75% RH, 14 days) show <2% decomposition, confirming stability in solid-state formulations.

Therapeutic Applications and Clinical Relevance

Investigational Uses

  • Narcolepsy: Modafinil-resistant cases showed improved wakefulness at 2 mg/day.

  • Depression: Pilot studies suggest adjunctive use in treatment-resistant depression .

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